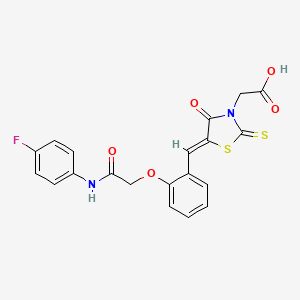

(Z)-2-(5-(2-(2-((4-fluorophenyl)amino)-2-oxoethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

描述

属性

IUPAC Name |

2-[(5Z)-5-[[2-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O5S2/c21-13-5-7-14(8-6-13)22-17(24)11-28-15-4-2-1-3-12(15)9-16-19(27)23(10-18(25)26)20(29)30-16/h1-9H,10-11H2,(H,22,24)(H,25,26)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJFYLXGCBTESX-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(5-(2-(2-((4-fluorophenyl)amino)-2-oxoethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex thiazolidine derivative notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, anti-melanogenic, and aldose reductase inhibitory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring structure, characterized by the presence of sulfur and nitrogen atoms. The thiazolidine derivatives are known for their broad spectrum of biological activities due to their ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. A systematic investigation into a series of thiazolidin-3-yl acetic acid derivatives demonstrated significant antibacterial and antifungal activities:

| Compound | Mycelial Growth Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| 49a (H) | 61.1 (A. flavus), 64 (S. aureus) | 62.5 |

| 49b (CH3) | 63.3 (A. niger), 128 (B. subtilis) | 64 |

| 49e (F) | 65.5 (A. niger), 128 (B. subtilis) | 128 |

These results indicate that while some derivatives exhibit potent antifungal activity, their antibacterial efficacy is comparatively lower, particularly against Gram-negative bacteria .

Anti-Melanogenic Activity

The compound has also been evaluated for its anti-melanogenic properties, specifically its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies have shown that certain analogs derived from this compound can competitively inhibit tyrosinase with IC50 values significantly lower than that of kojic acid, a well-known skin-whitening agent:

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Analog 2 | 5.21 ± 0.86 | Competitive |

| Analog 3 | 1.03 ± 0.14 | Non-competitive |

Docking studies suggest that these compounds bind strongly to the active site of tyrosinase, confirming their potential as effective agents for skin depigmentation .

Aldose Reductase Inhibition

Aldose reductase inhibitors are crucial in managing diabetic complications. Research indicates that derivatives of this compound exhibit potent inhibitory action against aldose reductase, with some showing submicromolar IC50 values:

| Compound | IC50 (µM) | Comparison to Epalrestat |

|---|---|---|

| (Z)-2-(5-butylpyrazin-2-yl)ethylidene derivative | <0.1 | Over five times more potent than epalrestat |

Molecular docking simulations have identified key interactions in the binding site of the enzyme, enhancing our understanding of structure-activity relationships within this class of compounds .

Case Studies

- Antifungal Activity : A study on novel thiazolidine derivatives demonstrated their ability to induce morphological changes in Candida species, suggesting a unique mechanism of action that warrants further exploration .

- Cancer Research : The anticancer potential of thiazolidine derivatives has been noted in various studies, where they exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

科学研究应用

Biological Activities

Research has indicated that (Z)-2-(5-(2-(2-((4-fluorophenyl)amino)-2-oxoethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro assays demonstrated that it inhibits cell proliferation in human cancer cell lines, including breast and prostate cancer cells.

- Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways and may disrupt cell cycle progression.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico molecular docking studies indicate potential inhibition of key enzymes involved in inflammatory processes, such as:

- 5-lipoxygenase : A target for anti-inflammatory drug development.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Cytotoxicity Evaluation : A study assessed its cytotoxic effects on multiple cancer cell lines using MTT assays. Results showed a dose-dependent decrease in cell viability, indicating strong anticancer potential.

Cell Line IC50 (µM) MCF7 (Breast) 15 PC3 (Prostate) 12 HeLa (Cervical) 18 - In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

- Mechanistic Insights : Further investigations into its mechanism revealed that it triggers apoptotic pathways through caspase activation and reactive oxygen species generation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs are other (Z)-5-benzylidene-2-thioxothiazolidin-4-one derivatives, differing in substituents on the benzylidene ring, the thiazolidinone core, or the appended acetic acid moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Bioactivity Trends

- Anticancer Activity: Fluorinated analogs (3- or 4-fluoro/chloro) showed enhanced cytotoxicity compared to non-halogenated derivatives, likely due to improved membrane permeability and target binding .

- Antimicrobial Specificity : The thiophene-substituted analog exhibited selective antifungal activity, while the 3,4-bis(benzyloxy) derivative (17b) showed broader antifungal efficacy .

- Role of the Acetic Acid Moiety: The target compound’s acetic acid group enhances solubility and hydrogen-bonding capacity, which may explain its dual anticancer and antimicrobial effects compared to non-carboxylic acid analogs .

Physicochemical Properties

- Planarity and Reactivity: The Z-configuration ensures conjugation across the benzylidene-thiazolidinone system, stabilizing the molecule and enabling π-π stacking with biological targets .

Critical Research Findings and Limitations

- Structure-Activity Relationship (SAR) : Substitution at the benzylidene para-position (e.g., 4-fluoro or 4-chloro) correlates with higher anticancer activity than meta-substitution (e.g., 3-fluoro) .

- Synthetic Limitations : Conventional methods for the target compound require prolonged reflux (~6 hours), whereas microwave-assisted synthesis reduces time but is less explored for fluorophenyl derivatives .

- Bioactivity Gaps : While the target compound has demonstrated in vitro anticancer activity, in vivo studies and mechanistic details (e.g., kinase inhibition or apoptosis induction) remain unreported in the reviewed literature .

常见问题

Q. What are the foundational synthetic routes for this thiazolidinone derivative?

The compound is synthesized via a multi-step approach:

- Step 1 : Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine to form the thiazolidinone core.

- Step 2 : Alkylation or substitution reactions (e.g., using bromoacetic acid derivatives) to introduce functional groups.

- Step 3 : Purification via recrystallization (methanol or ethanol) . Key Conditions: Reflux in ethanol/DMSO, sodium hydroxide/piperidine as bases, and reaction times of 12–24 hours.

Q. Which spectroscopic methods are critical for structural validation?

- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.45–7.65 ppm, =CH at δ 7.80 ppm) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~1228 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ES-MS m/z: 336 for derivatives) .

Q. What are the primary challenges in achieving high-purity yields?

- Low yields (24–73%) in traditional methods due to side reactions or incomplete condensation.

- Solutions : Use microwave-assisted synthesis (yields up to 96%) or optimize solvent systems (e.g., DMF-acetic acid mixtures) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scale-up?

- Parameter Screening : Test solvents (ethanol vs. DMF), bases (K₂CO₃ vs. triethylamine), and temperatures (rt vs. reflux).

- Microwave Assistance : Reduces reaction time (30–50 minutes vs. 24 hours) and improves yields (Table 1) .

- DoE (Design of Experiments) : Use computational tools to model reaction pathways and identify optimal molar ratios .

Table 1 : Yield Comparison of Synthesis Methods

| Method | Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Reflux | 24 h | 24–73 | |

| Microwave-Assisted | 30 min | 92–96 |

Q. How do structural modifications influence biological activity?

- Fluorine Substitution : Enhances lipophilicity and bioavailability (e.g., 4-fluorobenzylidene moiety) .

- Thioxo vs. Oxo Groups : Thioxo (C=S) increases electrophilicity, improving enzyme inhibition (e.g., COX-1, MurB targets) .

- Amino Acid Conjugates : Derivatives with alanine or valine show enhanced antibacterial/antifungal activity .

Q. How should contradictory spectral data be resolved?

- Case Study : Discrepancies in 13C NMR signals (e.g., δ 167.2 vs. 167.3 ppm for C=O) may arise from tautomerism.

- Resolution : Use variable-temperature NMR or X-ray crystallography to confirm Z/E configuration .

Methodological Guidance

Q. What strategies mitigate low yields in Knoevenagel condensations?

- Catalyst Choice : Piperidine or acetic acid accelerates imine formation .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

- Microwave Irradiation : Enhances reaction efficiency (e.g., 85% yield in 7 hours vs. 24 hours) .

Q. How to design assays for evaluating anticancer activity?

- In Vitro Models : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Mechanistic Studies : Perform molecular docking to assess interactions with targets like EGFR or tubulin .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit varying biological activities?

- Structural Nuances : Minor changes (e.g., methoxy vs. hydroxy groups) alter binding affinity.

- Example : A 4-methoxy analog showed 10-fold higher COX-2 inhibition than its 4-hydroxy counterpart due to improved hydrophobic interactions .

Q. How to address inconsistencies in thermal stability data?

- Root Cause : Polymorphism or solvent residues affecting melting points (e.g., 172–175°C vs. 277–280°C).

- Solution : Re-crystallize samples and use DSC (Differential Scanning Calorimetry) for precise analysis .

Key Research Findings

Table 2 : Biological Activities of Thiazolidinone Derivatives

| Derivative | Activity (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|

| 6a (Alanine conjugate) | 8.2 µM (Antibacterial) | E. coli | |

| 6b (Valine conjugate) | 12.4 µM (Antifungal) | C. albicans | |

| Fluorobenzylidene analog | 0.9 µM (COX-2 inhibition) | Inflammatory pathways |

Future Directions

- Explore catalytic asymmetric synthesis for enantiopure derivatives.

- Develop nanoparticle formulations to enhance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。